Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl groups and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for tert-butyl cis-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents. For example, in a dry 500 mL reaction flask, 10 g (54 mmol) of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester is dissolved in 300 mL of dichloromethane. Dess-Martin periodinane (45.9 g, 108 mmol) is added slowly in three portions. The reaction mixture is stirred at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions involving this compound.
Reduction: Standard reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane typically yields the corresponding aldehyde or ketone derivatives.
Scientific Research Applications
Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl cis-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The hydroxymethyl groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the additional hydroxymethyl group on the pyrrolidine ring.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
3,4-Unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls: Similar pyrrolidine structure but with different substituents.
Uniqueness
Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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